molecular formula C14H13N5O B5753932 N-(4-methoxyphenyl)-6-pyrazol-1-ylpyrimidin-4-amine

N-(4-methoxyphenyl)-6-pyrazol-1-ylpyrimidin-4-amine

Cat. No.: B5753932
M. Wt: 267.29 g/mol
InChI Key: MIUNSXZLLXLOBI-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-6-pyrazol-1-ylpyrimidin-4-amine is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a pyrazole and a methoxyphenyl group, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-6-pyrazol-1-ylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylamine with a suitable pyrimidine precursor under controlled conditions. The reaction may involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-6-pyrazol-1-ylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-methoxyphenyl)-6-pyrazol-1-ylpyrimidin-4-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-6-pyrazol-1-ylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-pyrazol-1-ylpyrimidin-4-amine
  • N-(4-methoxyphenyl)-6-pyrazol-1-ylpyrimidin-2-amine
  • N-(4-methoxyphenyl)-5-pyrazol-1-ylpyrimidin-4-amine

Uniqueness

N-(4-methoxyphenyl)-6-pyrazol-1-ylpyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(4-methoxyphenyl)-6-pyrazol-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c1-20-12-5-3-11(4-6-12)18-13-9-14(16-10-15-13)19-8-2-7-17-19/h2-10H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUNSXZLLXLOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=NC=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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